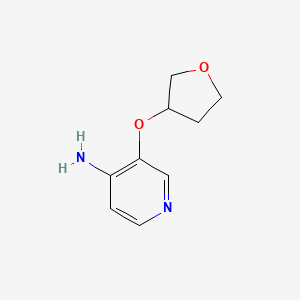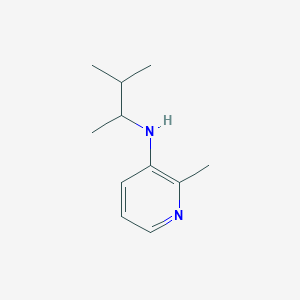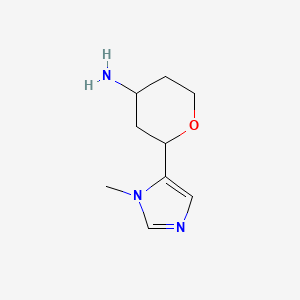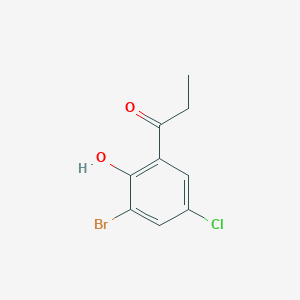
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one is a halogenated aromatic ketone with the molecular formula C9H8BrClO2. This compound is characterized by the presence of bromine, chlorine, and hydroxyl groups attached to a phenyl ring, along with a propanone side chain. It is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one can be synthesized through several methods. One common approach involves the bromination of 3-chlorophenylpropan-1-one using liquid bromine in the presence of a solvent and a catalyst. The reaction is typically carried out at a controlled temperature of around 15°C for 2.5 hours .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and quality control using techniques like NMR, HPLC, and LC-MS .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the ketone can be reduced to an alcohol.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydroxide or potassium carbonate in the presence of a suitable solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substitution reactions can yield various substituted phenylpropanones.
- Oxidation can produce corresponding carboxylic acids.
- Reduction can yield alcohol derivatives.
Applications De Recherche Scientifique
1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of fine chemicals and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-5-chloro-2-hydroxyphenyl)propan-1-one involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The presence of halogen and hydroxyl groups enhances its reactivity, allowing it to participate in various biochemical pathways. The compound can bind to specific enzymes or receptors, influencing their activity and leading to desired biological effects .
Comparaison Avec Des Composés Similaires
2-Bromo-1-(3-chlorophenyl)propan-1-one: Similar structure with bromine and chlorine substitutions but differs in the position of the bromine atom.
3-Bromo-5-chloro-2-hydroxyacetophenone: Shares the same halogen and hydroxyl substitutions but lacks the propanone side chain.
Propriétés
Formule moléculaire |
C9H8BrClO2 |
|---|---|
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
1-(3-bromo-5-chloro-2-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C9H8BrClO2/c1-2-8(12)6-3-5(11)4-7(10)9(6)13/h3-4,13H,2H2,1H3 |
Clé InChI |
FUVWMWBWOXKIFZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C(=CC(=C1)Cl)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-methylphenyl)ethyl]cyclopentanamine](/img/structure/B15273435.png)
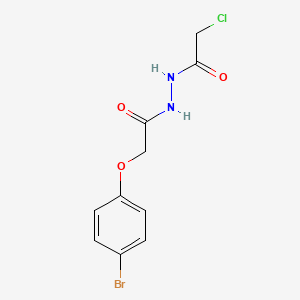
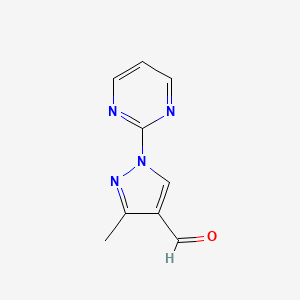


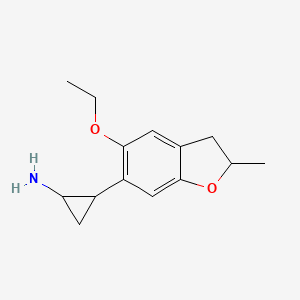


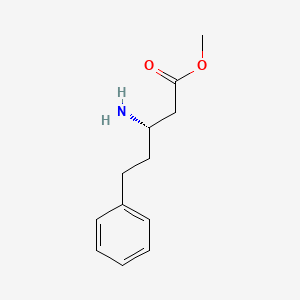
![(3S)-3-{[(benzyloxy)carbonyl]amino}-4-methylhexanoic acid](/img/structure/B15273473.png)
